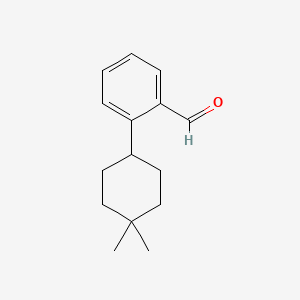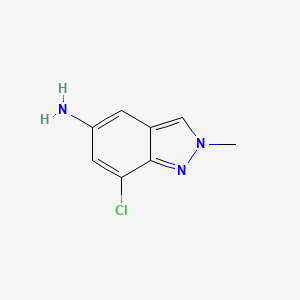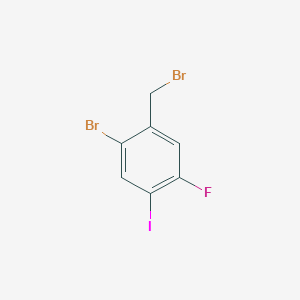
2-Bromo-5-fluoro-4-iodobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-4-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2FI. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-iodobenzyl bromide typically involves halogenation reactions. One common method is the bromination of 2-fluoro-4-iodotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-4-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form benzyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium, iron, aluminum bromide
Solvents: Dichloromethane, chloroform, toluene
Major Products Formed
Biaryl Compounds: Formed through coupling reactions
Substituted Benzyl Derivatives: Formed through substitution reactions
Aldehydes and Carboxylic Acids: Formed through oxidation reactions
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-4-iodobenzyl bromide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in coupling reactions.
Biology: In the development of molecular probes and imaging agents.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of multiple halogens on the benzyl ring enhances its electrophilicity, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or coupling partners used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-5-fluoropyridine
- 4-Bromobenzaldehyde
Comparison
2-Bromo-5-fluoro-4-iodobenzyl bromide is unique due to the presence of three different halogens on the benzyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds like 2-Bromo-5-fluorobenzaldehyde and 2-Bromo-5-fluoropyridine, it offers more versatility in synthetic applications due to the additional iodine atom .
Propiedades
Fórmula molecular |
C7H4Br2FI |
|---|---|
Peso molecular |
393.82 g/mol |
Nombre IUPAC |
1-bromo-2-(bromomethyl)-4-fluoro-5-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
Clave InChI |
IFSRBNNZTMWFIG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)I)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


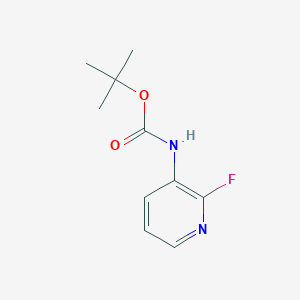
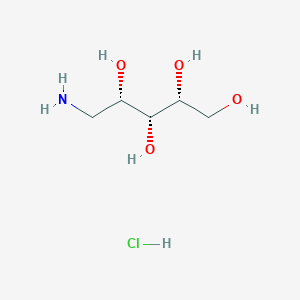
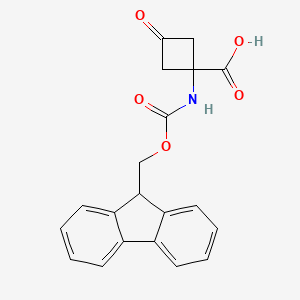
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)
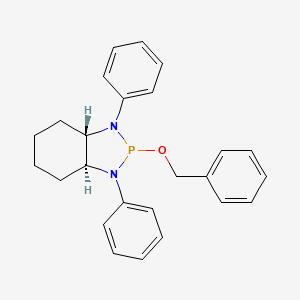
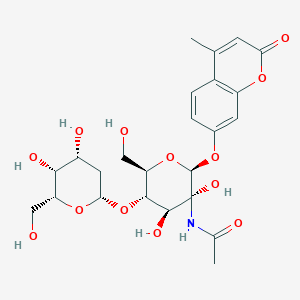

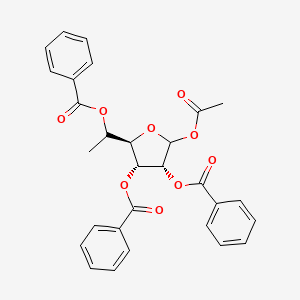
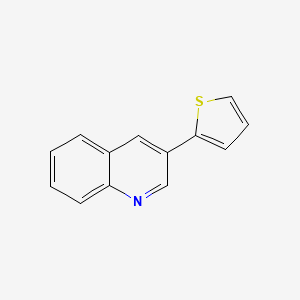
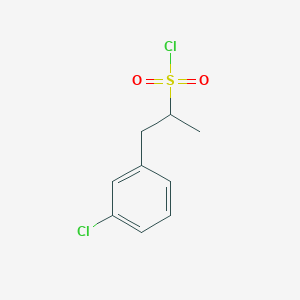
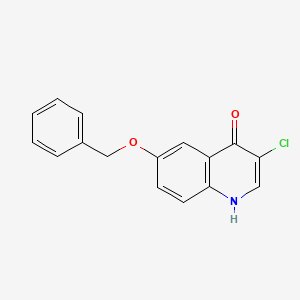
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
